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Compound of Interest

Compound Name:
Ethyl 2-[4-

(chloromethyl)phenyl]propanoate

Cat. No.: B129054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
[4-(chloromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. This

document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside generalized experimental protocols for acquiring such

spectra.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for Ethyl 2-[4-
(chloromethyl)phenyl]propanoate. These predictions are based on the analysis of

structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b129054?utm_src=pdf-interest
https://www.benchchem.com/product/b129054?utm_src=pdf-body
https://www.benchchem.com/product/b129054?utm_src=pdf-body
https://www.benchchem.com/product/b129054?utm_src=pdf-body
https://www.benchchem.com/product/b129054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 d 2H Ar-H

~7.2 d 2H Ar-H

~4.6 s 2H -CH₂Cl

~4.1 q 2H -OCH₂CH₃

~3.6 q 1H Ar-CH(CH₃)-

~1.5 d 3H Ar-CH(CH₃)-

~1.2 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~174 C=O

~140 Ar-C

~137 Ar-C

~129 Ar-CH

~128 Ar-CH

~61 -OCH₂CH₃

~46 -CH₂Cl

~45 Ar-CH(CH₃)-

~18 Ar-CH(CH₃)-

~14 -OCH₂CH₃

Table 3: Predicted IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1735 Strong C=O (Ester) Stretch

~1600, ~1500 Medium-Weak Aromatic C=C Stretch

~1250-1000 Strong C-O (Ester) Stretch

~850-800 Strong
p-Substituted Benzene C-H

Bend

~700-600 Medium C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

228 33 [M+2]⁺ (with ³⁷Cl)

226 100 [M]⁺ (with ³⁵Cl)

181 Moderate [M - OCH₂CH₃]⁺

153 Moderate [M - COOCH₂CH₃]⁺

125 High
[M - CH(CH₃)COOCH₂CH₃]⁺

(Benzylic cation)

91 Moderate Tropylium ion

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-[4-
(chloromethyl)phenyl]propanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The

solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 MHz NMR spectrometer.[1] For ¹H NMR, a sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

pulse sequence is typically used.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS

signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with

approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.[3]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).
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Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum. The presence of a chlorine atom is confirmed by the characteristic M+ and M+2

isotopic peaks with an approximate 3:1 intensity ratio.[4][5]

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic identification of

Ethyl 2-[4-(chloromethyl)phenyl]propanoate.
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Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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